molecular formula C6H12N2O3 B3047823 Butanoic acid, 4-(acetylamino)-2-amino- CAS No. 14531-48-7

Butanoic acid, 4-(acetylamino)-2-amino-

Cat. No. B3047823
CAS RN: 14531-48-7
M. Wt: 160.17 g/mol
InChI Key: YLZRFVZUZIJABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butanoic acid, 4-(acetylamino)-2-amino-” also known as “4-acetamidobutanoic acid” is an N-acyl-γ-aminobutyric acid resulting from the monoacetylation of the nitrogen of GABA . It has a molecular weight of 145.16 .


Molecular Structure Analysis

The molecular structure of “Butanoic acid, 4-(acetylamino)-2-amino-” is represented by the linear formula C6H11NO3 . The InChI code for this compound is 1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving “Butanoic acid, 4-(acetylamino)-2-amino-” were not found in the search results, it’s important to note that this compound is a derivative of amino benzoic acid where the amine group is N-acylated .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 145.16 . Unfortunately, the search results did not provide more specific physical and chemical properties for “Butanoic acid, 4-(acetylamino)-2-amino-”.

Scientific Research Applications

Competitive Inhibition of γ‐Aminobutyric Acid Synaptosomal Uptake

4‐(4′‐Azidobenzoimidylamino)butanoic acid, a derivative related to butanoic acid, 4-(acetylamino)-2-amino-, is a potent inhibitor of rat brain synaptosomal [3H]γ‐aminobutyric acid uptake, suggesting potential applications in neurological research and drug development (Tunnicliff & Ngo, 1982).

Novel Series of α-Ketoamide Derivatives Synthesis

OxymaPure, an additive in the carbodiimide approach, was used for synthesizing a novel series of α-ketoamide derivatives, showcasing the versatility of butanoic acid derivatives in organic synthesis and potential pharmaceutical applications (El‐Faham et al., 2013).

Fluorescent d-Amino Acids Synthesis

Butanoic acid derivatives were utilized in the synthesis of fluorescent d-amino acids, contributing to advancements in biochemical research, particularly in the study of proteins and peptides (Maity et al., 2015).

Biotransformation by Cell Suspension Cultures

Ethyl 2-acetylamino-2-carbethoxy-4-(phenylsulphinyl)-butanoate underwent biotransformation by cell suspension cultures of Catharanthus roseus and Thevetia neriifolia, indicating potential for producing new chemical compounds through biotechnological processes (Barrosaf et al., 1992).

Molecular Docking and Structural Studies

Butanoic acid derivatives have been subject to molecular docking and structural studies, revealing their potential in inhibiting Placenta growth factor (PIGF-1) and suggesting pharmacological importance (Vanasundari et al., 2018).

Mechanism of Action

As an N-acyl-γ-aminobutyric acid, “Butanoic acid, 4-(acetylamino)-2-amino-” is a derivative of GABA (gamma-aminobutyric acid), which is a major inhibitory neurotransmitter in the mammalian central nervous system .

properties

IUPAC Name

4-acetamido-2-aminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(9)8-3-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZRFVZUZIJABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274290
Record name Butanoic acid, 4-(acetylamino)-2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-(acetylamino)-2-amino-

CAS RN

14531-48-7
Record name Butanoic acid, 4-(acetylamino)-2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 4-(acetylamino)-2-amino-
Reactant of Route 2
Reactant of Route 2
Butanoic acid, 4-(acetylamino)-2-amino-
Reactant of Route 3
Reactant of Route 3
Butanoic acid, 4-(acetylamino)-2-amino-
Reactant of Route 4
Reactant of Route 4
Butanoic acid, 4-(acetylamino)-2-amino-
Reactant of Route 5
Butanoic acid, 4-(acetylamino)-2-amino-
Reactant of Route 6
Butanoic acid, 4-(acetylamino)-2-amino-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.